molecular formula C14H24BrNO3SSi B1521834 4-Bromo-N-[2-(tert-butyldimethylsilyloxy)ethyl]benzenesulphonamide CAS No. 850429-52-6

4-Bromo-N-[2-(tert-butyldimethylsilyloxy)ethyl]benzenesulphonamide

Cat. No. B1521834
CAS RN: 850429-52-6
M. Wt: 394.4 g/mol
InChI Key: MDGPCUSYXKGALX-UHFFFAOYSA-N
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Description

4-Bromo-N-[2-(tert-butyldimethylsilyloxy)ethyl]benzenesulphonamide is a chemical compound with the CAS Number: 850429-52-6 . It has a molecular weight of 394.4 and its IUPAC name is 4-bromo-N-[2-[(tert-butyl(dimethyl)silyl]oxy]ethyl]benzenesulfonamide .


Molecular Structure Analysis

The molecular formula of this compound is C14H24BrNO3SSi . The structure includes a benzene ring substituted with a bromo group and a sulphonamide group. The sulphonamide is further substituted with an ethyl group, which is attached to a tert-butyldimethylsilyloxy group .


Physical And Chemical Properties Analysis

This compound has a melting point range of 32-36°C . It’s a solid at room temperature and should be stored in an inert atmosphere . The compound’s density is 1.256g/cm³ .

Scientific Research Applications

C14H24BrNO3SSi C_{14}H_{24}BrNO_{3}SSi C14​H24​BrNO3​SSi

and CAS number 850429-52-6 , is utilized in various fields of scientific research.

Proteomics Research

4-Bromo-N-[2-(TBDMSO)ethyl]benzenesulfonamide: is used in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is involved in the synthesis of peptides and proteins for experimental and therapeutic purposes .

Organic Synthesis

In organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. It is particularly useful in the construction of sulfonamide structures, which are prevalent in many pharmaceuticals .

Drug Development

The sulphonamide group in this compound is a common moiety in many drugs, and it’s used in the development of new medications, especially antibiotics and diuretics .

Material Science

Researchers in material science may employ 4-Bromo-N-[2-(TBDMSO)ethyl]benzenesulfonamide in the development of new materials with potential applications in electronics, coatings, and nanotechnology .

Chemical Synthesis

This compound is also a valuable reagent in chemical synthesis processes, including those that produce dyes, pigments, and other industrial chemicals .

Biochemical Research

In biochemical research, 4-Bromo-N-[2-(TBDMSO)ethyl]benzenesulfonamide can be used to modify biochemicals or to study biochemical pathways .

Agricultural Chemistry

The compound may find applications in the synthesis of agrochemicals such as pesticides and herbicides, contributing to the development of more effective and safer agricultural products .

Analytical Chemistry

Lastly, in analytical chemistry, it can be used as a standard or reference compound in various analytical techniques to ensure accuracy and precision in measurements .

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It’s often used in proteomics research , which suggests it might interact with proteins in a specific manner.

Safety and Hazards

The compound is labeled with the hazard code Xi, indicating that it’s an irritant . Safety precautions include avoiding ingestion and contact with skin and eyes . In case of contact, rinse thoroughly with plenty of water .

properties

IUPAC Name

4-bromo-N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24BrNO3SSi/c1-14(2,3)21(4,5)19-11-10-16-20(17,18)13-8-6-12(15)7-9-13/h6-9,16H,10-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGPCUSYXKGALX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCNS(=O)(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24BrNO3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657336
Record name 4-Bromo-N-(2-{[tert-butyl(dimethyl)silyl]oxy}ethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

850429-52-6
Record name 4-Bromo-N-(2-{[tert-butyl(dimethyl)silyl]oxy}ethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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